molecular formula C6H13NO3 B1589402 (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid CAS No. 87421-24-7

(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid

Cat. No.: B1589402
CAS No.: 87421-24-7
M. Wt: 147.17 g/mol
InChI Key: ZAYJDMWJYCTABM-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a keto acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the stereoselective synthesis of the compound. This approach can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group in the precursor can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides (R-X), where R is an alkyl group and X is a halogen

Major Products Formed

    Oxidation: Formation of a keto acid

    Reduction: Formation of a hydroxyl acid

    Substitution: Formation of substituted amino acids

Scientific Research Applications

(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (2S,3s)-2-amino-3-hydroxy-4-methyl-valeric acid: The enantiomer of the compound, which may have different biological activities and properties.

    2-amino-3-hydroxy-4-methyl-pentanoic acid: A structural isomer with a different arrangement of functional groups.

Uniqueness

(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and isomers. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJDMWJYCTABM-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449109
Record name (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87421-24-7
Record name (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
Reactant of Route 2
(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
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(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
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(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
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(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
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(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid

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